3-(Cyanomethyl)benzoic acid
Overview
Description
3-(Cyanomethyl)benzoic acid is an organic compound with the chemical formula C9H7NO2. It appears as a colorless to light yellow crystalline powder with a characteristic benzoic acid odor. This compound is insoluble in water at room temperature but can dissolve in organic solvents. It is stable under normal conditions but may decompose under high temperatures or light .
Scientific Research Applications
3-(Cyanomethyl)benzoic acid has several applications in scientific research:
Materials Science: It is used in the design of donor-π-acceptor chromophores for dye-sensitized solar cells, improving their conversion efficiency.
Organic Synthesis: It serves as a building block in the synthesis of various pharmaceutically important compounds, such as neprilysin inhibitors.
Medicinal Chemistry: Its derivatives are used in the synthesis of anti-inflammatory and analgesic drugs.
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used as a reagent in the synthesis of various pharmaceutically important compounds .
Mode of Action
It is primarily used as a reagent in chemical synthesis . Its interaction with its targets would depend on the specific reaction conditions and the other reactants involved.
Result of Action
The molecular and cellular effects of 3-(Cyanomethyl)benzoic acid’s action would depend on the specific compounds it helps synthesize . As a reagent, its primary role is to participate in chemical reactions, and the products of these reactions would have their own distinct biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Cyanomethyl)benzoic acid can be synthesized by reacting 3-chloromethylbenzoic acid with sodium cyanide. The process involves dissolving 3-chloromethylbenzoic acid in aqueous ammonia and then adding sodium cyanide solution. The reaction is continued with heating and stirring until the product is obtained .
Industrial Production Methods: Another method involves using m-toluic acid as a starting material. The process includes acylation with sulphone chloride, chlorination with liquid chlorine, esterification with non-aqueous methanol, and finally cyanation with sodium cyanide. This method is suitable for industrial production due to its high yield and eco-friendly nature .
Chemical Reactions Analysis
Types of Reactions: 3-(Cyanomethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The cyanomethyl group can participate in substitution reactions, forming complex compounds.
Coupling Reactions: It can be used in copper-mediated C-H (sp²)/C-H (sp³) coupling reactions to construct complex molecular scaffolds.
Common Reagents and Conditions:
Sodium Cyanide: Used in the cyanation process.
Sulphone Chloride and Liquid Chlorine: Used in the acylation and chlorination steps during industrial synthesis.
Major Products:
Methyl 3-(Cyanomethyl)benzoate: An intermediate product in the industrial synthesis process.
Comparison with Similar Compounds
- 3-Carboxyphenylacetonitrile
- 3-(Chloromethyl)benzoic Acid
- Methyl 3-(Cyanomethyl)benzoate
Comparison: 3-(Cyanomethyl)benzoic acid is unique due to its specific electron-accepting properties and its role in the synthesis of complex molecular scaffolds. Its stability and versatility in various chemical reactions make it distinct from other similar compounds .
Properties
IUPAC Name |
3-(cyanomethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATIHVJZEPOWPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205412 | |
Record name | 3-(Cyanomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5689-33-8 | |
Record name | 3-(Cyanomethyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005689338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Cyanomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Cyanomethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(CYANOMETHYL)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7V17Q435V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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